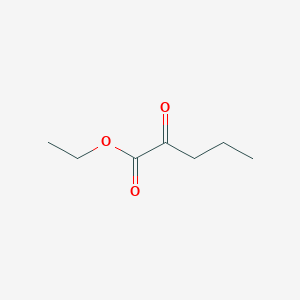










|
REACTION_CXSMILES
|
[OH2:1].[OH2:2].[C:3]1([CH3:13])[CH:8]=[CH:7][C:6](S(O)(=O)=O)=CC=1.[CH2:14]([OH:16])[CH3:15]>C1(C)C=CC=CC=1>[O:1]=[C:3]([CH2:8][CH2:7][CH3:6])[C:13]([O:16][CH2:14][CH3:15])=[O:2] |f:1.2|
|


|
Name
|
2,2-(dimethylthio)pentanoic acid
|
|
Quantity
|
19.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Subsequently, the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 3 h under reflux
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After a further 3 h under reflux
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to 20° C.
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted three times with 100 ml each time of diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The combined ether phases were subsequently washed to neutrality with a dilute sodium hydrogencarbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
CUSTOM
|
|
Details
|
all of the solvent was drawn off with a rotary evaporator
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(C(=O)OCC)CCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.2 g | |
| YIELD: PERCENTYIELD | 71% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |